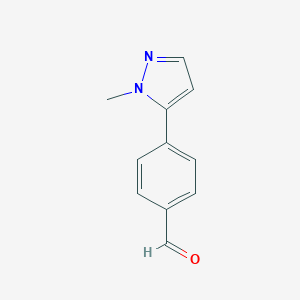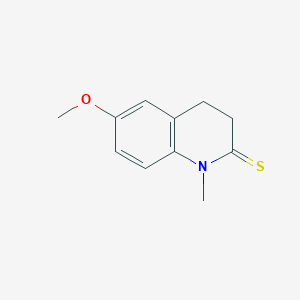
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a chemical compound that belongs to the class of thioethers and quinolines. It has been studied extensively for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of enzymes involved in various cellular processes. It has also been suggested that the compound may interact with cellular membranes and alter their properties.
Biochemical And Physiological Effects
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial and antifungal activities. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using the compound is its potential toxicity. Careful dosage and administration are required to avoid adverse effects.
Future Directions
There are several future directions for research on 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione. One area of interest is the development of more potent and selective analogs of the compound for use in cancer and neurodegenerative disease research. Another area of interest is the investigation of the compound's mechanism of action at the molecular level. Additionally, the compound's potential as a therapeutic agent for viral and bacterial infections warrants further exploration. Finally, the compound's potential toxicity and safety profile in humans require further investigation before it can be considered for clinical use.
Conclusion
In conclusion, 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione is a versatile chemical compound that exhibits a broad range of biological activities. Its potential applications in scientific research make it an important compound for investigation. Further research is required to fully understand its mechanism of action, potential toxicity, and safety profile in humans.
Synthesis Methods
The synthesis of 6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione can be achieved through a multi-step process involving the reaction of 2-amino-3-methoxybenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is further treated with acetic anhydride to yield the final compound.
Scientific Research Applications
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
187679-81-8 |
|---|---|
Product Name |
6-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione |
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-12-10-5-4-9(13-2)7-8(10)3-6-11(12)14/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
AWEHROIRZKFBJM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
Canonical SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)OC |
synonyms |
2(1H)-Quinolinethione, 3,4-dihydro-6-methoxy-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
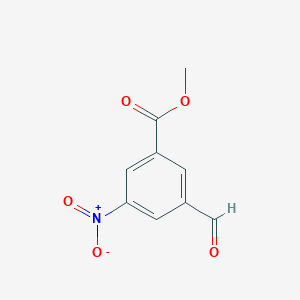
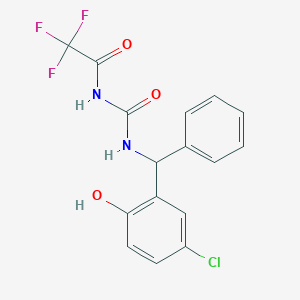
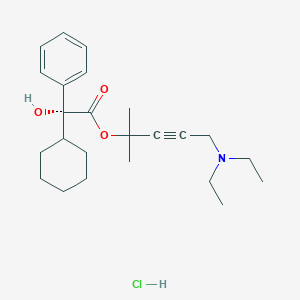
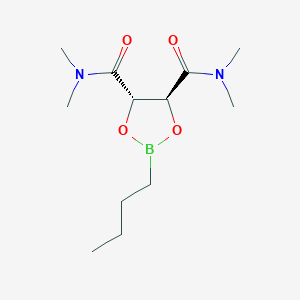
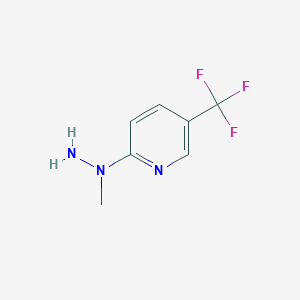
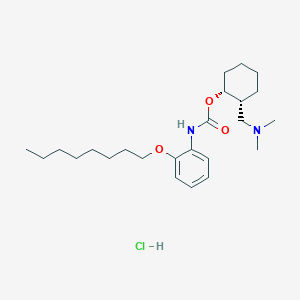
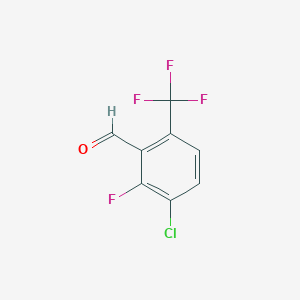
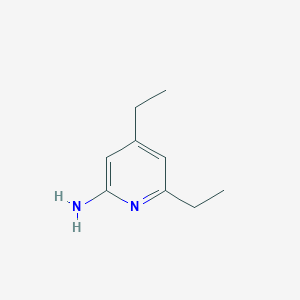
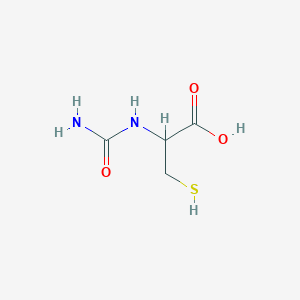
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
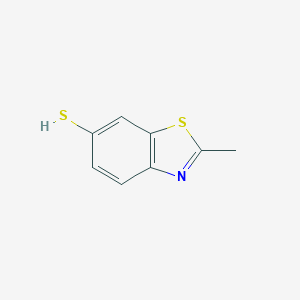
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
